3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide
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Overview
Description
3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is a complex organic compound that features a cyclopentyl group, a piperidine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the cyclopentyl group and the piperidine ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired reaction parameters, such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: : The compound can be oxidized to form carboxylic acids or ketones.
Reduction: : Reduction reactions can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various enzymes and receptors can provide insights into biological processes.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. It may be used as a lead compound in drug discovery and development, particularly for conditions related to enzyme dysfunction or inflammation.
Industry
In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide
3-cyclopentyl-N-((1-(ethylsulfonyl)piperidin-4-yl)methyl)propanamide
3-cyclopentyl-N-((1-(propylsulfonyl)piperidin-4-yl)methyl)propanamide
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structural features, such as the presence of the methylsulfonyl group. This group can influence the compound's reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
3-cyclopentyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-21(19,20)17-10-8-14(9-11-17)12-16-15(18)7-6-13-4-2-3-5-13/h13-14H,2-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVEVQJZGHKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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